molecular formula C14H17N3O3 B11377662 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide

Cat. No.: B11377662
M. Wt: 275.30 g/mol
InChI Key: MZKLWJSKYBRPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with an ethyl group on the oxadiazole ring and a propoxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Substitution Reactions: The ethyl group is introduced to the oxadiazole ring through a substitution reaction.

    Formation of Benzamide: The benzamide core is formed by reacting the oxadiazole derivative with a benzoyl chloride derivative.

    Introduction of the Propoxy Group: The propoxy group is introduced to the benzene ring through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide
  • N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide
  • N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide

Uniqueness

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propoxy group on the benzene ring and ethyl group on the oxadiazole ring differentiate it from similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-propoxybenzamide

InChI

InChI=1S/C14H17N3O3/c1-3-9-19-11-7-5-10(6-8-11)14(18)15-13-12(4-2)16-20-17-13/h5-8H,3-4,9H2,1-2H3,(H,15,17,18)

InChI Key

MZKLWJSKYBRPAE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2CC

Origin of Product

United States

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